![molecular formula C21H21NO4S B569503 Tazarotene Sulfone CAS No. 1262228-27-2](/img/structure/B569503.png)
Tazarotene Sulfone
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Overview
Description
Tazarotene is an acetylenic retinoid used to treat acne, psoriasis, and photoaging . It is primarily used for the treatment of plaque psoriasis and acne . It is a member of the acetylenic class of retinoids .
Synthesis Analysis
Sulfones are versatile intermediates in organic synthesis and important building blocks in the construction of biologically active molecules or functional materials . The synthesis of sulfones involves various methods such as oxidation of sulfides .Molecular Structure Analysis
Tazarotene Sulfone contains a total of 50 bonds; 29 non-H bonds, 16 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 triple bond, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ester (aromatic), 1 sulfone, and 1 Pyridine .Scientific Research Applications
Tazarotene Sulfone: A Comprehensive Analysis of Scientific Research Applications
Tazarotene Sulfone is a derivative of Tazarotene, which is known for its applications in dermatology. While specific research on Tazarotene Sulfone is limited, we can infer potential applications based on the properties of Tazarotene and its established uses. Below are six potential fields of application:
Transdermal Drug Delivery: Studies have explored Tazarotene’s potential for transdermal drug delivery . Tazarotene Sulfone might be researched for similar applications, particularly in delivering drugs through the skin barrier.
Joint-Related Conditions: There is interest in using Tazarotene for transdermal delivery into joints . The sulfone derivative could be part of studies focusing on topical treatments for joint pain or arthritis.
Proteomics Research: As a biochemical, Tazarotene Sulfone may have applications in proteomics research, aiding in the study of proteins and their functions .
Mechanism of Action
Although the exact mechanism of tazarotene action is not known, studies have shown that the active form of the drug (tazarotenic acid) binds to all three members of the retinoic acid receptor (RAR) family: RARa, RARb, and RARg, but shows relative selectivity for RARb, and RARg and may modify gene expression .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 6-[2-(4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-4-26-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-27(19,24)25/h6-7,9-10,13-14H,4,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFOIGKIUMLIQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)S(=O)(=O)CCC3(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tazarotene Sulfone |
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